3-Chloro-4-ethoxybenzene-1-sulfonyl chloride
Description
Properties
Molecular Formula |
C8H8Cl2O3S |
|---|---|
Molecular Weight |
255.12 g/mol |
IUPAC Name |
3-chloro-4-ethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H8Cl2O3S/c1-2-13-8-4-3-6(5-7(8)9)14(10,11)12/h3-5H,2H2,1H3 |
InChI Key |
ZUEFLGZPTUQXET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethoxybenzene-1-sulfonylchloride can be synthesized via a multi-step reaction involving the condensation of ethyl 4-oxocyclohexanecarboxylate and p-chlorobenzenesulfonyl chloride. The reaction proceeds under mild conditions, and the yield of the product is high. The compound can be characterized using various techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to determine its structure, purity, and composition.
Industrial Production Methods
In industrial settings, the production of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, ensuring that the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-ethoxybenzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of sulfonic acids and other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions to achieve the desired oxidation products.
Major Products Formed
Substitution Reactions: Products include sulfonamides, sulfonates, and other substituted derivatives.
Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.
Scientific Research Applications
3-Chloro-4-ethoxybenzene-1-sulfonylchloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-chloro-4-ethoxybenzene-1-sulfonylchloride involves its reactivity with nucleophiles, leading to the formation of various sulfonyl derivatives. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols, resulting in the formation of sulfonamides, sulfonates, and other derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the compound highly reactive towards nucleophiles .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Sulfonyl Chlorides
The reactivity, physical properties, and applications of 3-chloro-4-ethoxybenzene-1-sulfonyl chloride are strongly influenced by its substituents. Below is a detailed comparison with analogous compounds (Table 1), followed by a discussion of key findings.
Table 1: Comparison of 3-Chloro-4-ethoxybenzene-1-sulfonyl Chloride with Similar Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The presence of fluorine in 3-chloro-4-fluorobenzenesulfonyl chloride enhances electrophilicity at the sulfur center, making it more reactive toward nucleophiles compared to the ethoxy-substituted counterpart .
- Electron-Donating Groups (EDGs): The ethoxy group in the parent compound reduces electrophilicity but introduces steric hindrance, which may slow hydrolysis or substitution reactions. This contrasts with the methyl group in 3-chloro-4-methylbenzene-1-sulfonyl chloride, which has minimal electronic effects but lowers molecular weight (225.08 vs. 257.11) .
- Fluorinated Chains: The trifluoroethoxy substituent in 3-chloro-4-(2,2,2-trifluoroethoxy)benzene-1-sulfonyl chloride increases molecular weight (309.09) and imparts metabolic stability, a desirable trait in agrochemicals .
Physical Properties and Solubility
- Bulky substituents like oxolan-2-ylmethoxy (tetrahydrofuran-derived) in 3-chloro-4-(oxolan-2-ylmethoxy)benzene-1-sulfonyl chloride improve solubility in polar aprotic solvents, facilitating reactions under mild conditions .
Biological Activity
3-Chloro-4-ethoxybenzene-1-sulfonyl chloride (CEBSC) is a synthetic compound belonging to the sulfonamide class, which is recognized for its diverse biological activities. This article delves into the biological properties, mechanisms of action, and potential applications of CEBSC, supported by relevant data and case studies.
Overview of Biological Activities
CEBSC exhibits a range of biological activities, including:
- Antimicrobial Activity : CEBSC has demonstrated effectiveness against various bacterial strains and fungi, including Candida albicans.
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in experimental models.
- Antitumor Effects : Research indicates that CEBSC can inhibit the growth of certain cancer cell lines, particularly breast and lung cancer cells.
The biological activity of CEBSC can be attributed to its structural features, particularly its sulfonamide group. The mechanism involves:
- Inhibition of Enzymatic Activity : Similar to other sulfonamides, CEBSC likely inhibits bacterial enzymes involved in folic acid synthesis. It competes with para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby disrupting the synthesis of dihydrofolic acid essential for bacterial growth .
- Cell Cycle Disruption : In cancer cells, CEBSC may interfere with cell cycle progression, leading to apoptosis or programmed cell death.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of CEBSC against various pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antibacterial agent.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Antitumor Activity
In vitro studies on breast cancer cell lines (MCF-7) revealed that CEBSC reduced cell viability by inducing apoptosis. The compound's IC50 value was determined to be approximately 25 µM after 48 hours of treatment.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 25 | Induction of apoptosis |
| A549 (Lung) | 30 | Cell cycle arrest |
Toxicity and Safety
Toxicological assessments indicate that CEBSC possesses low acute toxicity, with no adverse effects observed in animal models at doses up to 5000 mg/kg. However, it is noted that high concentrations can cause irritation to skin and mucous membranes .
Applications in Research and Industry
The unique properties of CEBSC make it a valuable compound in various fields:
- Pharmaceuticals : Its antibacterial and antitumor properties suggest potential applications in drug development.
- Organic Synthesis : CEBSC can serve as a reactive intermediate in synthesizing more complex organic molecules.
- Materials Science : The compound's chemical reactivity opens avenues for developing new materials with specific functionalities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-chloro-4-ethoxybenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodology :
- Direct chlorosulfonation : Start with 3-chloro-4-ethoxybenzene and react with chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C). Monitor exothermic reactions to avoid over-sulfonation.
- Ethoxy group stability : The ethoxy substituent may require protection during sulfonation to prevent cleavage. Use inert solvents like dichloromethane (DCM) and low temperatures to minimize side reactions .
- Yield optimization : Purify intermediates via recrystallization (e.g., using hexane/ethyl acetate mixtures) and confirm purity via TLC or HPLC. Typical yields range from 50–70%, depending on stoichiometric control .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Use ¹H and ¹³C NMR to confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and sulfonyl chloride moiety (no direct proton signal). Compare with databases like PubChem or ECHA for reference shifts .
- Mass spectrometry (MS) : ESI-MS or EI-MS should show molecular ion peaks at m/z 254.63 (C₈H₈Cl₂O₃S). Fragmentation patterns should align with sulfonyl chloride cleavage (e.g., loss of SO₂Cl) .
- FT-IR : Confirm S=O stretches at ~1360 cm⁻¹ and 1170 cm⁻¹.
Q. What are critical safety considerations when handling this compound?
- Safety protocols :
- Hydrolysis risk : Sulfonyl chlorides react violently with water. Use anhydrous solvents and moisture-free environments.
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and a lab coat. Work in a fume hood to avoid inhalation of toxic fumes (e.g., HCl gas released during reactions) .
- Storage : Store under argon at 2–8°C in amber glass vials to prevent photodegradation and hydrolysis .
Advanced Research Questions
Q. How does the ethoxy substituent influence the reactivity of 3-chloro-4-ethoxybenzene-1-sulfonyl chloride in nucleophilic substitution reactions?
- Mechanistic insights :
- Electron-donating effects : The ethoxy group (-OCH₂CH₃) activates the benzene ring toward electrophilic substitution but deactivates the sulfonyl chloride toward nucleophilic attack. This duality requires careful optimization of reaction partners (e.g., amines for sulfonamide synthesis).
- Steric hindrance : The ethoxy group at the 4-position may hinder nucleophilic access to the sulfonyl chloride, necessitating polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
- Contradiction resolution : Conflicting literature reports on reaction rates (e.g., with aniline derivatives) may arise from solvent polarity or competing hydrolysis. Use kinetic studies (e.g., UV-Vis monitoring) to clarify .
Q. What strategies can mitigate competing hydrolysis during sulfonamide synthesis?
- Experimental design :
- Drying agents : Use molecular sieves (3Å) or anhydrous MgSO₄ to scavenge trace water.
- Base selection : Employ non-nucleophilic bases (e.g., triethylamine or pyridine) to neutralize HCl without side reactions.
- Solvent optimization : Replace THF with DCM or acetonitrile to reduce water solubility.
- Yield improvement : Isolate sulfonamides via acid-base extraction (pH 4–5) and characterize by melting point and LC-MS .
Q. How do computational methods predict the regioselectivity of further functionalization (e.g., Friedel-Crafts alkylation)?
- Computational workflow :
- DFT calculations : Use Gaussian or ORCA to model electron density maps. The ethoxy group directs electrophiles to the ortho and para positions relative to itself, but steric effects from the sulfonyl chloride may favor para substitution.
- Contradiction analysis : Experimental results may deviate due to solvent effects or catalyst interactions (e.g., AlCl₃). Validate predictions with kinetic isotope effect (KIE) studies or Hammett plots .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
- Stability studies :
- pH-dependent degradation : Perform accelerated degradation tests in buffered solutions (pH 2–12). Sulfonyl chlorides hydrolyze rapidly above pH 7, forming sulfonic acids. Monitor via conductivity measurements or ¹H NMR .
- Thermal stability : Use DSC/TGA to identify decomposition onset temperatures (~120°C). Store samples at ≤25°C to prevent thermal degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
